6-(4-Benzyloxyphenyl)nicotinic acid

Description

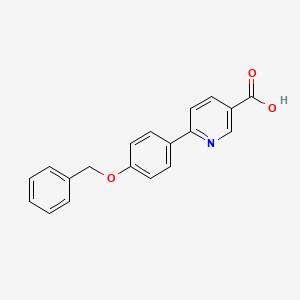

6-(4-Benzyloxyphenyl)nicotinic acid (CAS: 94084-76-1) is a heterocyclic aromatic compound with the molecular formula C₁₂H₁₁NO₃ and a molecular weight of 229.23 g/mol . Structurally, it consists of a nicotinic acid (pyridine-3-carboxylic acid) backbone substituted at the 6-position with a 4-benzyloxyphenyl group.

Properties

IUPAC Name |

6-(4-phenylmethoxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3/c21-19(22)16-8-11-18(20-12-16)15-6-9-17(10-7-15)23-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXAUSBINFYIFLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30688436 | |

| Record name | 6-[4-(Benzyloxy)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30688436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261900-35-9 | |

| Record name | 3-Pyridinecarboxylic acid, 6-[4-(phenylmethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261900-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-[4-(Benzyloxy)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30688436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Benzyloxyphenyl)nicotinic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-benzyloxybenzaldehyde and nicotinic acid.

Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 4-benzyloxybenzaldehyde and a suitable reagent like malonic acid or its derivatives.

Cyclization: The intermediate undergoes cyclization to form the nicotinic acid core structure.

Final Product Formation:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps as described above. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

6-(4-Benzyloxyphenyl)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-(4-Benzyloxyphenyl)nicotinic acid has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting nicotinic acid receptors.

Material Science: It is used in the synthesis of novel materials with unique optical and electronic properties.

Biological Research: The compound is investigated for its effects on cellular processes and its potential as a biochemical probe.

Industrial Applications: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 6-(4-Benzyloxyphenyl)nicotinic acid involves its interaction with specific molecular targets, such as nicotinic acid receptors. Upon binding to these receptors, the compound can modulate various signaling pathways, leading to changes in cellular functions. The exact pathways and molecular targets involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

5-(4-Benzyloxyphenyl)nicotinic Acid (CAS: 893739-18-9)

- Molecular formula: C₁₉H₁₅NO₃ .

- Key difference : The benzyloxyphenyl group is attached at the 5-position of the pyridine ring instead of the 6-position.

3-(4-Benzyloxyphenyl)picolinic Acid (CAS: 1261892-48-1)

- Molecular formula: C₁₉H₁₅NO₃ .

- Key difference : The carboxylic acid group is at the 2-position (picolinic acid) rather than the 3-position (nicotinic acid).

- Implications : Altered hydrogen-bonding capacity and metal-chelation properties due to the carboxylic acid’s position.

Substituted Phenyl Nicotinic Acid Derivatives

The table below compares 6-(4-benzyloxyphenyl)nicotinic acid with derivatives bearing different substituents on the phenyl ring:

Functional Group Modifications

Methyl 6-[4-(Benzyloxy)phenyl]pyridine-3-carboxylate (CAS: 1820711-30-5)

- Molecular formula: C₂₁H₁₇NO₄ .

- Key difference : Esterification of the carboxylic acid to a methyl ester.

- Implications : Increased cell permeability but reduced hydrogen-bonding capacity compared to the free acid form.

6-(4-Methoxyphenyl)-2-methyl-4-(trifluoromethyl)nicotinic acid (CAS: 2098091-35-9)

- Molecular formula: C₁₅H₁₂F₃NO₃ .

- Key difference : Additional 2-methyl and 4-trifluoromethyl groups.

Biological Activity

6-(4-Benzyloxyphenyl)nicotinic acid is a derivative of nicotinic acid featuring a benzyloxy group at the 4-position of the phenyl ring. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanism of action.

Chemical Structure and Properties

The molecular formula of this compound is , and it possesses distinct structural characteristics that influence its biological interactions. The presence of the benzyloxy group enhances lipophilicity, which may improve membrane permeability and receptor binding affinity.

Antimicrobial Activity

Research has indicated that derivatives of nicotinic acid, including this compound, exhibit antimicrobial properties. In a study evaluating various nicotinic acid derivatives, compounds showed significant inhibition against Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.016 mM against pathogenic strains such as Pseudomonas aeruginosa and Klebsiella pneumoniae .

| Compound | MIC (mM) | Target Bacteria |

|---|---|---|

| This compound | TBD | TBD |

| NC 3 | 0.016 | Pseudomonas aeruginosa |

| NC 5 | 0.03 | Staphylococcus aureus |

Receptor Binding Affinity

The compound's interaction with various receptors has been a focal point of research. Studies have utilized structure-activity relationship (SAR) methodologies to assess how modifications to the nicotinic acid structure affect binding affinity to nicotinic acetylcholine receptors (nAChRs). The introduction of substituents like the benzyloxy group has been shown to enhance binding affinity compared to unsubstituted analogs .

In receptor competition assays, derivatives with hydroxyl substitutions exhibited increased residence times on the receptor, suggesting prolonged activity which could translate into enhanced therapeutic effects .

The biological activity of this compound can be attributed to its ability to modulate neurotransmitter systems through interaction with nAChRs. The benzyloxy group likely influences the compound's conformation, enhancing its fit within receptor binding sites. This interaction can lead to various downstream effects, including modulation of synaptic transmission and neuroprotection.

Case Studies

- Neuroprotective Effects : In a study examining neuroprotective agents, derivatives similar to this compound were evaluated for their ability to prevent neuronal cell death induced by oxidative stress. Results indicated that these compounds could significantly reduce apoptosis in neuronal cell lines .

- Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory potential of nicotinic acid derivatives. The study found that specific compounds could inhibit pro-inflammatory cytokine production in vitro, suggesting a role in managing inflammatory conditions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-(4-Benzyloxyphenyl)nicotinic acid and its derivatives?

- Methodological Answer : The synthesis of substituted nicotinic acid derivatives often involves organolithium additions to pyridyl-oxazoline intermediates. For example, 4-substituted nicotinic acids can be synthesized by reacting nicotinic acid-derived oxazolines with organolithium reagents (e.g., butyllithium or phenyllithium), followed by oxidation and deprotection . For this compound, a benzyloxyphenyl group could be introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, leveraging the reactivity of halogenated nicotinic acid precursors.

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Purity validation typically employs high-performance liquid chromatography (HPLC) with UV detection (λ ~260–280 nm for aromatic systems). Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR to confirm benzyloxy and pyridine ring protons) and mass spectrometry (MS). Matrix-assisted laser desorption ionization (MALDI) with co-matrices like α-cyano-4-hydroxycinnamic acid derivatives enhances sensitivity for low-abundance samples .

Advanced Research Questions

Q. What kinetic and mechanistic insights exist for reactions involving nicotinic acid derivatives under acidic conditions?

- Methodological Answer : The oxidation of nicotinic acid derivatives by peroxomonosulfate in acidic media follows second-order kinetics (first-order in both substrate and oxidant). The rate law is expressed as:

Protonation of the pyridine nitrogen under acidic conditions modulates reactivity, with hydrogen ion concentration inversely affecting reaction rate. Stoichiometric and spectral analyses (UV/IR) confirm N→O oxidation products .

Q. How can structural modifications at the 4-benzyloxyphenyl group alter pharmacokinetic properties?

- Methodological Answer : Substituents on the benzyloxy group (e.g., electron-withdrawing groups like nitro or halogens) can enhance metabolic stability by reducing cytochrome P450-mediated oxidation. Pharmacokinetic modeling (e.g., mixed-effects models) in preclinical studies, such as obese Zucker rats, can quantify absorption and distribution changes. Prodrug strategies, like amidation of the carboxylic acid moiety, improve blood-brain barrier penetration, as demonstrated for related nicotinic acid derivatives .

Q. What in silico approaches predict the binding affinity of this compound to nuclear receptors?

- Methodological Answer : Molecular docking simulations using software like AutoDock Vina or Schrödinger Suite can model interactions with receptors (e.g., PPAR-α or GPR109A). Key parameters include:

- Binding Energy : Calculated via force fields (e.g., AMBER).

- Hydrogen Bonding : Between the carboxylic acid group and receptor residues.

- π-Stacking : Aromatic interactions between the benzyloxyphenyl group and hydrophobic pockets.

Validation requires comparative analysis with experimental IC values from competitive binding assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.